molecular formula C24H22O2 B1599852 2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 850559-54-5

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B1599852
M. Wt: 342.4 g/mol
InChI Key: SOGBYRYNMDXUPO-UHFFFAOYSA-N
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Description

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde, also known as TMTD, is a chemical compound that has been widely used in scientific research. TMTD is a fluorescent dye that has been used in various applications, such as in the detection of proteins and nucleic acids.

Scientific Research Applications

  • 2,3,5,6-Tetramethylpyrazine : This compound is used in the field of Flavors & Fragrances . It has a variety of applications in the food and beverage industry due to its unique flavor profile. It is synthesized and used in various flavoring applications .

  • 2’,3’,5’,6’-tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid : This compound is used in the field of Metal-organic Frameworks (MOFs) . It can be used as monomers to synthesize MOF materials . MOFs are porous materials with high surface areas that can be used for gas storage, separation, and catalysis .

  • 1,1 :4 ,1 -Terphenyl -3,3 - dicarboxylic acid : This compound is a diester monomer used for developing high-performance polyesters . These polyesters can have applications in various fields like textiles, packaging, and automotive industries .

  • 2,3,5,6-Tetramethylpyrazine : This compound is used in the field of Flavors & Fragrances . It has a variety of applications in the food and beverage industry due to its unique flavor profile. It is synthesized and used in various flavoring applications .

  • 2’,3’,5’,6’-tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid : This compound is used in the field of Metal-organic Frameworks (MOFs) . It can be used as monomers to synthesize MOF materials . MOFs are porous materials with high surface areas that can be used for gas storage, separation, and catalysis .

  • 1,1 :4 ,1 -Terphenyl -3,3 - dicarboxylic acid : This compound is a diester monomer used for developing high-performance polyesters . These polyesters can have applications in various fields like textiles, packaging, and automotive industries .

  • 2,3,5,6-Tetramethylpyrazine : This compound is used in the field of Flavors & Fragrances . It has a variety of applications in the food and beverage industry due to its unique flavor profile. It is synthesized and used in various flavoring applications .

  • 2’,3’,5’,6’-tetramethyl-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid : This compound is used in the field of Metal-organic Frameworks (MOFs) . It can be used as monomers to synthesize MOF materials . MOFs are porous materials with high surface areas that can be used for gas storage, separation, and catalysis .

  • 1,1 :4 ,1 -Terphenyl -3,3 - dicarboxylic acid : This compound is a diester monomer used for developing high-performance polyesters . These polyesters can have applications in various fields like textiles, packaging, and automotive industries .

properties

IUPAC Name

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-16(2)24(22-11-7-20(14-26)8-12-22)18(4)17(3)23(15)21-9-5-19(13-25)6-10-21/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBYRYNMDXUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C)C3=CC=C(C=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466704
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

CAS RN

850559-54-5
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kozakova, M Buděšínský… - Synthetic …, 2005 - Taylor & Francis
Rigid polyaromatic dialdehydes: biphenyl‐4,4′‐dialdehyde and its longer analogues have been synthesized in high yields by using the Suzuki–Miyaura cross‐coupling reaction. In …
Number of citations: 10 www.tandfonline.com

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